REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([F:8])[CH:7]=1.[C:14]([Cu])#[N:15].C(OCC)(=O)C>CN(C=O)C>[F:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([O:12][CH3:13])[C:5]=1[N+:9]([O-:11])=[O:10])[C:14]#[N:15]
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])OC
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Name
|
CuCN
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Quantity
|
698 mg
|
Type
|
reactant
|
Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
It was then cooled down
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Type
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WASH
|
Details
|
washed by brine and water
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Type
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EXTRACTION
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Details
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The organic extract
|
Type
|
CUSTOM
|
Details
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was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated to a red solid (1 g, 85%) which
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Type
|
CUSTOM
|
Details
|
was used for next step without further purification
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Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C#N)C=C(C1[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |